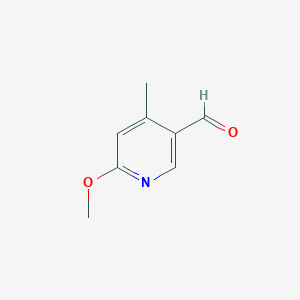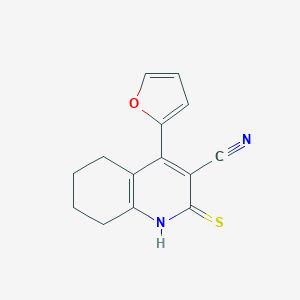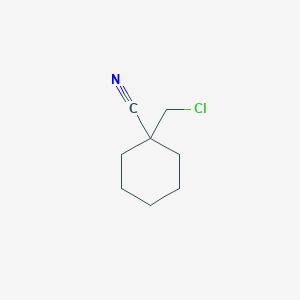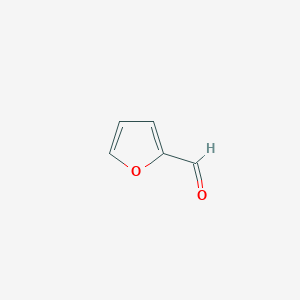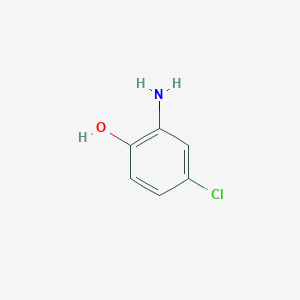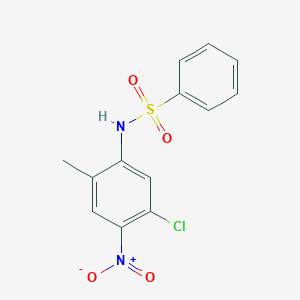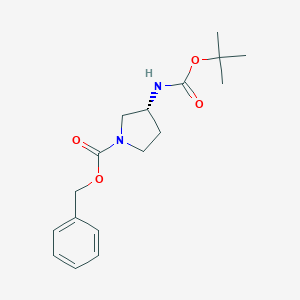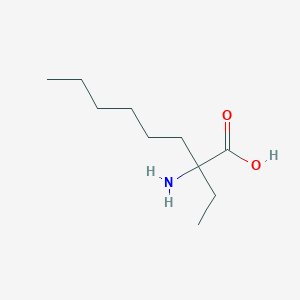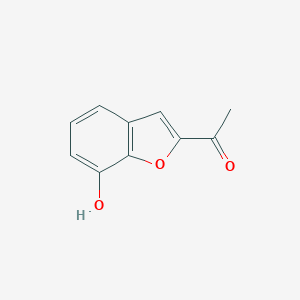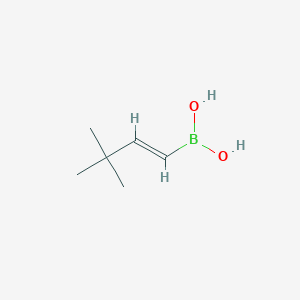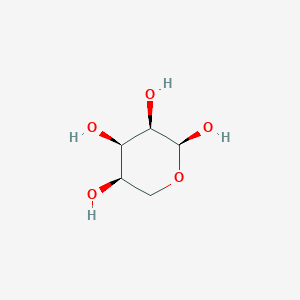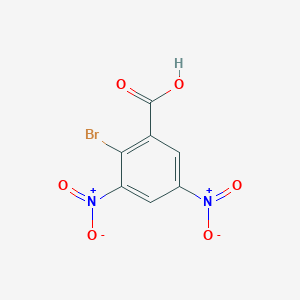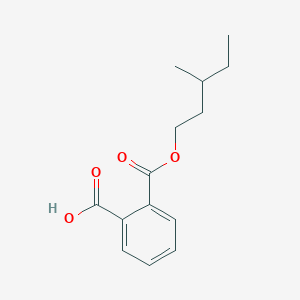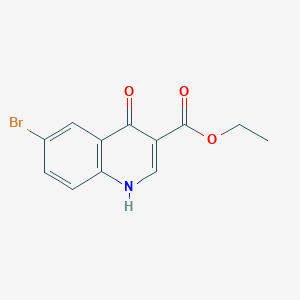
Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate
Übersicht
Beschreibung
6-Brom-3-Ethoxycarbonyl-4-chinolon ist eine chemische Verbindung, die zur Chinolon-Familie gehört. Chinolone sind eine Klasse synthetischer Verbindungen, die für ihre breite antibakterielle Wirkung bekannt sind. Die Struktur von 6-Brom-3-Ethoxycarbonyl-4-chinolon beinhaltet einen Chinolon-Kern mit einem Bromatom an der 6. Position und einer Ethoxycarbonylgruppe an der 3. Position.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-Brom-3-Ethoxycarbonyl-4-chinolon beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer. Eine gängige Methode ist die Reaktion von 6-Brom-4-hydroxychinolin-3-carbonsäureethylester mit geeigneten Reagenzien unter kontrollierten Bedingungen . Die Reaktionsbedingungen beinhalten oft den Einsatz von Katalysatoren und Lösungsmitteln, um den Cyclisierungsprozess zu erleichtern.
Industrielle Produktionsverfahren
Die industrielle Produktion von 6-Brom-3-Ethoxycarbonyl-4-chinolon kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie Reinigung und Kristallisation umfassen, um das Endprodukt in einer für weitere Anwendungen geeigneten Form zu erhalten .
Chemische Reaktionsanalyse
Arten von Reaktionen
6-Brom-3-Ethoxycarbonyl-4-chinolon kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um Chinolonderivate mit unterschiedlichen funktionellen Gruppen zu bilden.
Reduktion: Reduktionsreaktionen können den Chinolon-Kern modifizieren und möglicherweise seine biologische Aktivität verändern.
Substitution: Das Bromatom an der 6. Position kann mit anderen funktionellen Gruppen unter Verwendung geeigneter Reagenzien substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen wie Temperatur und Lösungsmittel werden sorgfältig kontrolliert, um die gewünschten Transformationen zu erreichen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise Chinolonderivate mit Hydroxyl- oder Carbonylgruppen liefern, während Substitutionsreaktionen verschiedene funktionelle Gruppen an der 6. Position einführen können .
Wissenschaftliche Forschungsanwendungen
6-Brom-3-Ethoxycarbonyl-4-chinolon hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein bei der Synthese komplexerer Chinolonderivate verwendet.
Biologie: Die potenziellen antibakteriellen Eigenschaften der Verbindung machen sie zu einem Kandidaten für die Erforschung neuer antimikrobieller Wirkstoffe.
Medizin: Die Forschung wird fortgesetzt, um ihr Potenzial als therapeutisches Mittel für verschiedene Krankheiten zu untersuchen.
Industrie: Es kann bei der Entwicklung von Materialien mit spezifischen Eigenschaften, wie z. B. Polymeren und Beschichtungen, verwendet werden
Wirkmechanismus
Der Wirkmechanismus von 6-Brom-3-Ethoxycarbonyl-4-chinolon beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen in biologischen Systemen. Chinolone zielen typischerweise auf bakterielle Enzyme wie DNA-Gyrase und Topoisomerase IV ab, hemmen deren Funktion und führen zum Absterben von Bakterienzellen. Die Brom- und Ethoxycarbonylgruppen können die Bindungsaffinität und Spezifität der Verbindung für diese Zielstrukturen beeinflussen .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-3-ethoxycarbonyl-4-quinolone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinolone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinolone core, potentially altering its biological activity.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at the 6th position .
Wissenschaftliche Forschungsanwendungen
6-Bromo-3-ethoxycarbonyl-4-quinolone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinolone derivatives.
Biology: The compound’s potential antibacterial properties make it a candidate for studying new antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 6-bromo-3-ethoxycarbonyl-4-quinolone involves its interaction with molecular targets in biological systems. Quinolones typically target bacterial enzymes such as DNA gyrase and topoisomerase IV, inhibiting their function and leading to bacterial cell death. The bromine and ethoxycarbonyl groups may influence the compound’s binding affinity and specificity for these targets .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ciprofloxacin: Ein weit verbreitetes Chinolon-Antibiotikum mit einem Fluoratom an der 6. Position.
Norfloxacin: Ein weiteres Chinolon-Antibiotikum mit ähnlichen antibakteriellen Eigenschaften.
Pefloxacin: Bekannt für seine breite antibakterielle Wirkung.
Oxolinsäure: Ein älteres Chinolon-Antibiotikum mit einem anderen Substitutionsschema.
Einzigartigkeit
6-Brom-3-Ethoxycarbonyl-4-chinolon ist einzigartig aufgrund des Vorhandenseins des Bromatoms und der Ethoxycarbonylgruppe, die im Vergleich zu anderen Chinolonen möglicherweise unterschiedliche chemische und biologische Eigenschaften verleihen.
Eigenschaften
IUPAC Name |
ethyl 6-bromo-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-12(16)9-6-14-10-4-3-7(13)5-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZIOBTVAJBBAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351071 | |
| Record name | Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122794-99-4, 79607-23-1 | |
| Record name | Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
